molecular formula C15H17N5O2 B7722116 8-Amino-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione

8-Amino-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione

Cat. No.: B7722116
M. Wt: 299.33 g/mol
InChI Key: BYINSHOXMPJMNY-UHFFFAOYSA-N
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Description

8-Amino-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione is a synthetic compound belonging to the purine family This compound is characterized by its unique structure, which includes an amino group, two methyl groups, and a benzyl group attached to the purine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of 3,7-dimethylxanthine with 4-methylbenzyl chloride in the presence of a base, followed by amination using ammonia or an amine source under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially forming hydroxyl derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Amino-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site and preventing its normal function . This can lead to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

    Caffeine (1,3,7-Trimethylxanthine): Shares a similar purine structure but with different functional groups.

    Theophylline (1,3-Dimethylxanthine): Another purine derivative with bronchodilator properties.

    Theobromine (3,7-Dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.

Uniqueness: 8-Amino-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group differentiates it from other purine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological effects.

Properties

IUPAC Name

8-amino-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-9-4-6-10(7-5-9)8-20-13(21)11-12(19(3)15(20)22)17-14(16)18(11)2/h4-7H,8H2,1-3H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYINSHOXMPJMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3C)N)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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